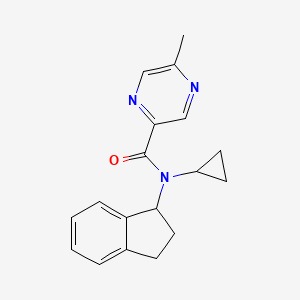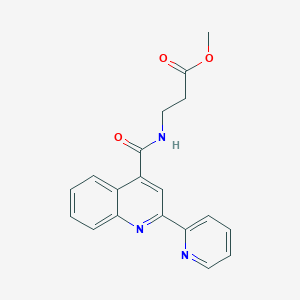![molecular formula C13H14ClNO3 B7513850 methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate, also known as Methyl 3-(3-chlorophenyl)-2-propenoate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as esters and is commonly used in the synthesis of various organic molecules.
Wirkmechanismus
The mechanism of action of methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, thereby altering various physiological processes.
Biochemical and Physiological Effects:
This compound 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate has been shown to have several biochemical and physiological effects. It has been found to possess anti-inflammatory, antitumor, and antiviral activities. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and take appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for the use of methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate in scientific research. One potential direction is in the development of new antitumor agents. It has also been suggested that this compound could be used in the development of new anti-inflammatory agents. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. Its ease of synthesis and potential applications in the development of new organic molecules make it a valuable compound in the field of organic chemistry. However, its potential toxicity highlights the importance of taking appropriate safety precautions when handling this compound.
Synthesemethoden
The synthesis of methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate can be achieved through several methods. One of the most common methods involves the reaction of 3-chlorocinnamic acid with methylamine in the presence of a catalyst such as triethylamine. The resulting product is then esterified with methanol to yield this compound 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the synthesis of other organic molecules. It has been used as a starting material for the synthesis of several biologically active compounds such as antitumor agents, anti-inflammatory agents, and antiviral agents.
Eigenschaften
IUPAC Name |
methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)7-8-15-12(16)6-5-10-3-2-4-11(14)9-10/h2-6,9H,7-8H2,1H3,(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONJDBAHGOEES-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C=CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCNC(=O)/C=C/C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)


![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)

![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)

![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)